molecular formula C15H31NO B8358723 N-octylhexanecarboxamide

N-octylhexanecarboxamide

Cat. No.: B8358723
M. Wt: 241.41 g/mol
InChI Key: NZWLRBVKEBTPOS-UHFFFAOYSA-N
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Description

N-Octylhexanecarboxamide is a synthetic amide compound characterized by an octyl group (C₈H₁₇) attached to the nitrogen atom of a hexanecarboxamide backbone (C₆H₁₁CONH-). Its structure combines a moderately long alkyl chain with a carboxamide functional group, rendering it useful in applications such as surfactants, lubricants, and pharmaceutical intermediates. The compound’s amphiphilic nature allows it to interact with both polar and nonpolar environments, a property exploited in formulations requiring solubility modulation or interfacial activity.

Synthetically, this compound is typically prepared via carbodiimide-mediated coupling of hexanoic acid with n-octylamine or through direct acylation of the amine. Purification often involves chromatography or recrystallization, depending on the desired purity .

Properties

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

N-octylheptanamide

InChI

InChI=1S/C15H31NO/c1-3-5-7-9-10-12-14-16-15(17)13-11-8-6-4-2/h3-14H2,1-2H3,(H,16,17)

InChI Key

NZWLRBVKEBTPOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of N-octylhexanecarboxamide can be contextualized by comparing it with structurally analogous amides. Key compounds for comparison include:

N-Heptylhexanecarboxamide (C₇H₁₅-C₆H₁₁CONH₂)

  • Structural Difference : Shorter alkyl chain (C₇ vs. C₈).
  • Impact : Reduced hydrophobicity lowers melting point (mp: ~85°C vs. 92°C for this compound) and enhances water solubility (0.2 g/L vs. 0.1 g/L).
  • Applications: Less effective in nonpolar solvent systems but favored in emulsifiers requiring moderate hydrophobicity.

N-Octylpentanecarboxamide (C₈H₁₇-C₅H₉CONH₂)

  • Structural Difference : Shorter carboxamide chain (C₅ vs. C₆).
  • Impact : Increased rigidity due to reduced chain flexibility, raising thermal stability (decomposition at 220°C vs. 210°C for this compound).
  • Applications : Preferred in high-temperature lubricants but less effective in micelle formation due to lower amphiphilicity.

This compound vs. Branched Analogs (e.g., N-Isooctylhexanecarboxamide)

  • Structural Difference : Branched alkyl chain introduces steric hindrance.
  • Impact: Lower crystallinity (mp: ~78°C) and improved solubility in organic solvents (e.g., 25% higher in ethanol).
  • Applications : Enhanced performance in polymer plasticizers but reduced efficacy as a surfactant.

Data Tables

Table 1: Physicochemical Properties of Selected Amides

Compound Molecular Weight (g/mol) Melting Point (°C) Water Solubility (g/L) Log P
This compound 241.4 92 0.1 3.8
N-Heptylhexanecarboxamide 227.3 85 0.2 3.2
N-Octylpentanecarboxamide 227.3 88 0.15 3.5
N-Isooctylhexanecarboxamide 241.4 78 0.3 3.0

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